molecular formula C8H10ClNO B1599560 (+)-a-Aminomethyl-o-chlorobenzyl alcohol CAS No. 128704-85-8

(+)-a-Aminomethyl-o-chlorobenzyl alcohol

Cat. No. B1599560
M. Wt: 171.62 g/mol
InChI Key: HICFIEHMABUVLC-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-a-Aminomethyl-o-chlorobenzyl alcohol, also known as 2-amino-1-(2-chlorophenyl)ethanol, is a chemical compound used in scientific research. It has diverse applications, including drug synthesis and organic chemistry reactions.

Molecular Structure Analysis

The molecular formula of (+)-a-Aminomethyl-o-chlorobenzyl alcohol is C8H10ClNO, with a molecular weight of approximately 171.62 g/mol . The structure consists of a chlorobenzene ring with an attached amino group and a hydroxyl group.

Scientific Research Applications

Novel Synthetic Methods

  • The tandem O-H insertion/[1,3]-alkyl shift reaction between benzylic alcohols and rhodium azavinyl carbenoids, derived from N-sulfonyl-1,2,3-triazoles, represents a groundbreaking strategy. This method facilitates the cleavage of C-OH bonds to form C-C bonds, offering a new avenue for constructing α-aminoketones, suggesting a potential relevance to the synthetic utility of "(+)-a-Aminomethyl-o-chlorobenzyl alcohol" and its derivatives (Mi et al., 2016).

Oxidation to Carbonyl Compounds

  • A method for the mild and chemoselective oxidation of alcohols to carbonyl compounds has been developed. This process efficiently converts primary and beta-amino alcohols to their corresponding aldehydes and alpha-amino aldehydes at room temperature, indicating the potential for selective transformations of compounds like "(+)-a-Aminomethyl-o-chlorobenzyl alcohol" (De Luca, Giacomelli, & Porcheddu, 2001).

Heterocycle Synthesis

  • The synthesis of homochiral fused tri- and tetrazoles-piperazines from β-amino alcohols showcases the versatility of these compounds in generating complex heterocyclic systems. This process, involving chlorination and cycloaddition, highlights the synthetic potential of β-amino alcohols and their derivatives (Couty, Durrat, & Prim, 2004).

Photocatalytic Oxidation

  • The photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-chlorobenzyl alcohol, into corresponding aldehydes using titanium dioxide under visible light irradiation, demonstrates a sustainable approach to converting alcohols to more valuable carbonyl compounds. This method's high conversion and selectivity could be relevant for similar transformations in "(+)-a-Aminomethyl-o-chlorobenzyl alcohol" (Higashimoto et al., 2009).

Safety And Hazards

Safety data sheets (SDS) provide essential information about the hazards, handling, storage, and emergency procedures related to this compound. You can find the SDS for (+)-a-Aminomethyl-o-chlorobenzyl alcohol online .

properties

IUPAC Name

(1S)-2-amino-1-(2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICFIEHMABUVLC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CN)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426750
Record name (+)-a-Aminomethyl-o-chlorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-a-Aminomethyl-o-chlorobenzyl alcohol

CAS RN

128704-85-8
Record name (+)-a-Aminomethyl-o-chlorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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